3-(4-chlorophenyl)-2-((3-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
3-(4-Chlorophenyl)-2-((3-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative characterized by a bicyclic core structure fused with a pyrimidinone ring. Key structural features include a 4-chlorophenyl group at position 3 and a 3-fluorobenzylthio substituent at position 2. Thienopyrimidines are widely studied for their pharmacological activities, including kinase inhibition (e.g., EGFR, VEGFR-2) and receptor modulation .
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2OS2/c20-13-4-6-15(7-5-13)23-18(24)17-16(8-9-25-17)22-19(23)26-11-12-2-1-3-14(21)10-12/h1-7,10H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXFLBUIVUNCFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-chlorophenyl)-2-((3-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 344.81 g/mol. The structure features a thieno[3,2-d]pyrimidin-4(3H)-one core, which is known for various biological activities.
Research indicates that compounds similar to this compound often exhibit activity through several mechanisms:
- Enzyme Inhibition : Many thieno-pyrimidine derivatives act as inhibitors of specific enzymes involved in disease pathways, such as kinases or phosphodiesterases.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that regulate cellular functions.
- Antioxidant Activity : Some studies suggest that similar compounds have antioxidant properties, which can mitigate oxidative stress in cells.
Anticancer Activity
Several studies have demonstrated the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For instance:
- A study published in Journal of Medicinal Chemistry reported that related compounds showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
- In vitro assays indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this class of compounds:
- A study indicated that thieno-pyrimidines exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of bacterial cell wall synthesis .
- Another investigation found that derivatives showed antifungal activity against Candida species, suggesting potential applications in treating fungal infections .
Data Table: Summary of Biological Activities
Case Studies
-
Case Study on Anticancer Properties :
A clinical trial involving a thieno[3,2-d]pyrimidine derivative demonstrated promising results in patients with advanced breast cancer. The trial reported a significant reduction in tumor size and improved patient survival rates compared to control groups . -
Case Study on Antimicrobial Efficacy :
In a laboratory setting, a derivative was tested against various pathogens responsible for hospital-acquired infections. Results showed effective inhibition at low concentrations, suggesting its potential as a therapeutic agent for resistant bacterial strains .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of the target compound with structurally related analogues:
Key Observations:
Halogenated aryl groups (4-Cl-Ph, 3-F-Bn) are electron-withdrawing, which could stabilize the thienopyrimidine core and influence receptor-binding interactions. This contrasts with methoxy groups (electron-donating) in 12a, which may reduce metabolic stability .
Core Flexibility: The 6,7-dihydrothieno ring in the target compound introduces conformational flexibility absent in fully aromatic analogues (e.g., 12a). This flexibility might modulate selectivity for targets like kinases or GPCRs .
Biological Activity Trends: Thienopyrimidines with bulky hydrophobic substituents (e.g., benzyl-indol in ) show potent kinase inhibition (e.g., VEGFR-2 IC₅₀ < 100 nM) . Dihydropyrimidine-thiones () exhibit broad activities (antibacterial, antitumor), but their mechanisms differ from thienopyrimidines, highlighting the importance of core structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
